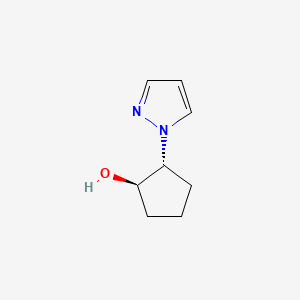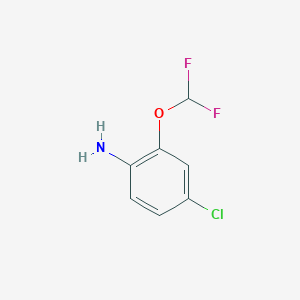
4-Chloro-2-(difluoromethoxy)aniline
Übersicht
Beschreibung
4-Chloro-2-(difluoromethoxy)aniline is a chemical compound with the molecular formula C7H6ClF2NO . It has a molecular weight of 193.58 . It is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6ClF2NO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H,11H2 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, difluoromethoxy, and aniline groups.Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(difluoromethoxy)aniline has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as β-blockers, anticonvulsants, and anti-inflammatory agents. It has also been used in the synthesis of novel drugs to treat various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been used in the synthesis of new materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(difluoromethoxy)aniline is not fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory molecules. In addition, it is believed to act as an inhibitor of phosphodiesterase-4 (PDE-4), an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP).
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. In addition, it has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce the risk of cardiovascular disease. It has also been shown to reduce the risk of Alzheimer's disease and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-2-(difluoromethoxy)aniline has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is widely available. In addition, it has a low toxicity, making it safe to use in laboratory experiments. However, it is not water soluble and has a low solubility in organic solvents, making it difficult to use in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-Chloro-2-(difluoromethoxy)aniline. One potential direction is to further explore its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be conducted to investigate its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, research could be conducted to explore its potential as a material for the synthesis of new materials, such as polymers and nanomaterials. Finally, research could be conducted to explore its potential as an environmental pollutant and its effects on the environment.
Safety and Hazards
This compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-chloro-2-(difluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXMBGSSJPLQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




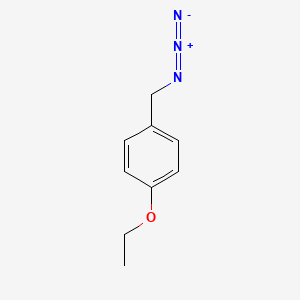


![1-[(3-Bromophenyl)methyl]cyclopropan-1-amine](/img/structure/B3376970.png)
![2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B3376989.png)
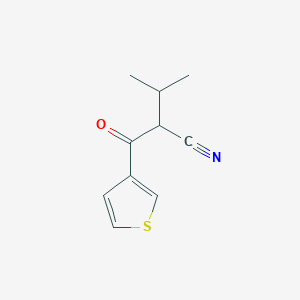
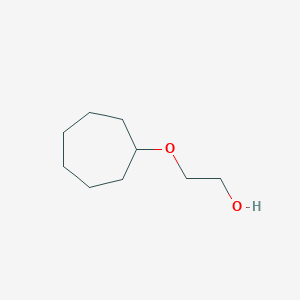
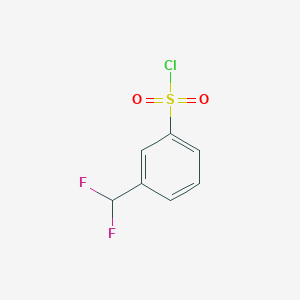


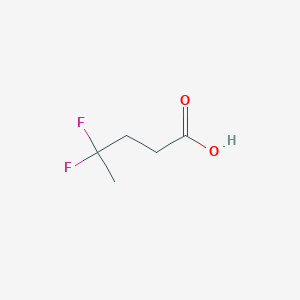
![2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one](/img/structure/B3377041.png)
